molecular formula C18H25N5O7S B566035 3-Methyl Adenosine p-Toluenesulfonate Salt CAS No. 72055-63-1

3-Methyl Adenosine p-Toluenesulfonate Salt

Cat. No.: B566035
CAS No.: 72055-63-1
M. Wt: 455.486
InChI Key: HCKBUKMWKMNKQV-UFFXWILMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of 3-Methyl Adenosine p-Toluenesulfonate Salt generally involves chemical synthesis. The detailed synthetic routes and reaction conditions are typically found in specialized chemical literature or commercial manuals . Industrial production methods may vary, but they often involve the use of standard organic synthesis techniques to ensure high purity and yield.

Chemical Reactions Analysis

3-Methyl Adenosine p-Toluenesulfonate Salt undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.

    Substitution: Substitution reactions are common, where functional groups in the compound are replaced by other groups.

Scientific Research Applications

3-Methyl Adenosine p-Toluenesulfonate Salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl Adenosine p-Toluenesulfonate Salt involves its inhibitory effect on phosphoinositide 3-kinase (PI3K). By inhibiting class III PI3K activity, it prevents the induction of autophagocytosis, a process crucial for cellular homeostasis and degradation of cellular components . This inhibition affects various molecular targets and pathways involved in cellular metabolism and signaling.

Comparison with Similar Compounds

3-Methyl Adenosine p-Toluenesulfonate Salt can be compared with other similar compounds, such as:

    Adenosine: A nucleoside that plays a role in biochemical processes, such as energy transfer and signal transduction.

    Methyl Adenosine: Similar to 3-Methyl Adenosine but without the p-Toluenesulfonate group.

    p-Toluenesulfonate Salts: A group of compounds that include the p-Toluenesulfonate functional group, used in various chemical reactions and applications.

The uniqueness of this compound lies in its specific inhibitory effects on PI3K and its applications in autophagocytosis research .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-3-methyl-4H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O4.C7H8O3S/c1-15-3-14-9(12)6-10(15)16(4-13-6)11-8(19)7(18)5(2-17)20-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-5,7-8,10-11,17-19H,2,12H2,1H3;2-5H,1H3,(H,8,9,10)/t5-,7-,8-,10?,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKBUKMWKMNKQV-UFFXWILMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC(=C2C1N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=NC(=C2C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.